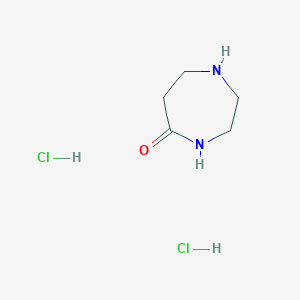
1,4-Diazepan-5-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepan-5-one; dihydrochloride is a chemical compound with the molecular formula C5H11ClN2O . It is a derivative of 1,4-diazepan-5-one, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazepan-5-one; dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of amino alcohols with appropriate reagents under acidic conditions. The reaction typically requires heating and the use of strong acids to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of 1,4-Diazepan-5-one; dihydrochloride involves large-scale chemical reactions under controlled conditions. The process includes the use of reactors to maintain optimal temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazepan-5-one; dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted amines or ethers.
Scientific Research Applications
1,4-Diazepan-5-one; dihydrochloride is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the development of pharmaceuticals.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1,4-Diazepan-5-one; dihydrochloride is similar to other heterocyclic compounds such as piperazines and morpholines . its unique structure and reactivity set it apart. Unlike piperazines, which have two nitrogen atoms in a six-membered ring, 1,4-Diazepan-5-one; dihydrochloride has a five-membered ring with nitrogen atoms at positions 1 and 4.
Comparison with Similar Compounds
Piperazines
Morpholines
Oxazepanes
Thiazepanes
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C5H12Cl2N2O |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
1,4-diazepan-5-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c8-5-1-2-6-3-4-7-5;;/h6H,1-4H2,(H,7,8);2*1H |
InChI Key |
GCIOMMLYRLBMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC1=O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


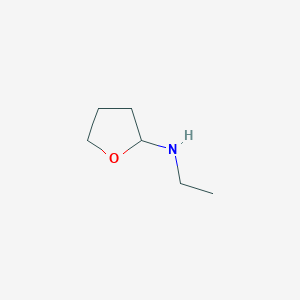

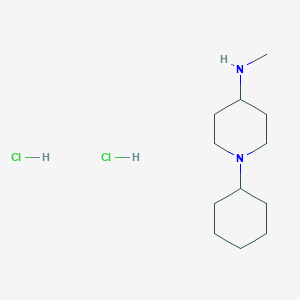
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
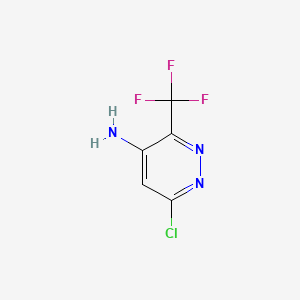
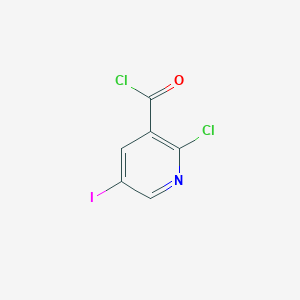

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
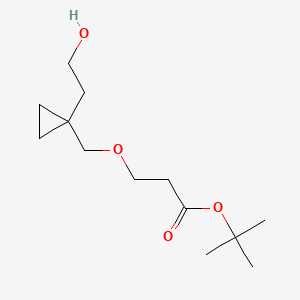

![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
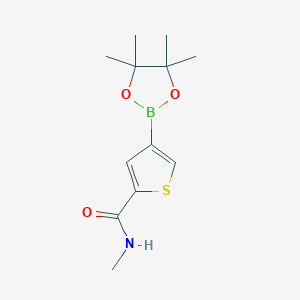

![3-Chloro-6-(1H-pyrazol-4-yl)-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15363785.png)
